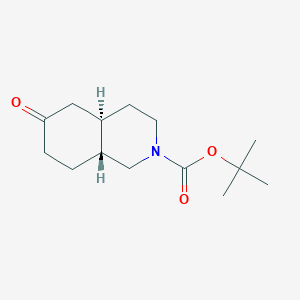

trans-N-Boc-octahydro-isoquinolin-6-one

Descripción

trans-N-Boc-octahydro-isoquinolin-6-one (C₁₄H₂₃NO₃, MW 253.34 g/mol) is a racemic (rac) bicyclic compound featuring a Boc (tert-butoxycarbonyl) protected amine and a ketone group at the 6-position of the octahydro-isoquinoline scaffold . The trans configuration denotes the stereochemical arrangement of substituents across the bicyclic framework. This compound is commercially available with 98% purity and serves as a critical intermediate in organic synthesis, particularly in the preparation of complex alkaloids and pharmaceutical precursors. Its Boc group enhances stability during synthetic manipulations, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) for downstream functionalization .

Propiedades

Número CAS |

146610-24-4 |

|---|---|

Fórmula molecular |

C14H23NO3 |

Peso molecular |

253.34 g/mol |

Nombre IUPAC |

tert-butyl (4aS,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m0/s1 |

Clave InChI |

MNWQGQXNDLLERG-WDEREUQCSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |

SMILES isomérico |

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@@H]2C1 |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of trans-N-Boc-octahydro-isoquinolin-6-one generally follows these key steps:

- Starting Material Selection: The synthesis often begins with a suitable octahydroisoquinoline precursor or related cyclic ketone such as β-tetralone.

- Nitrogen Protection: Introduction of the Boc protecting group on the nitrogen atom to stabilize the amine functionality and facilitate downstream reactions.

- Stereoselective Reduction and Cyclization: Formation of the bicyclic framework with control over the trans stereochemistry.

- Functional Group Transformations: Oxidation, reduction, or other modifications to install the keto group at the 6-position.

This approach ensures the formation of the trans isomer with high stereochemical purity, which is critical for its biological applications.

Detailed Preparation Method from Literature

A representative and well-documented method involves the following sequence (adapted from EvitaChem and related research):

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Starting from β-tetralone | β-Tetralone is converted to an enamide intermediate via reaction with pyrrolidine. |

| 2 | Stork-Ninomiya aza-annulation | The enamide undergoes aza-annulation with acrylamide to form a bicyclic lactam intermediate. |

| 3 | Reduction with Et3SiH/TFA in presence of ZnCl2 | Selective reduction to the trans-lactam, ensuring stereochemical control. |

| 4 | N-Boc protection | The lactam nitrogen is protected using Boc anhydride or Boc reagents to give N-Boc-lactam. |

| 5 | Reduction of amide to amine | Using hydride reagents such as Super-Hydride to reduce the amide to amine. |

| 6 | Dehydration and functionalization | Dehydration with trifluoroacetic anhydride (TFAA) and other reagents to form enamide intermediates. |

| 7 | Bromination and further modifications | Regioselective bromination to prepare for subsequent synthetic elaborations. |

This method yields trans-N-Boc-octahydro-isoquinolin-6-one with high stereochemical purity and good overall yield.

Alternative Preparation Routes

Other synthetic routes have been reported involving:

- Starting from dl-1-(4-methoxybenzyl)-octahydroisoquinoline derivatives , which are protected with Boc acid anhydrides to form intermediates leading to the target compound.

- Use of cyclobutyl phosgene in dichloromethane (DCM) for protection steps and further functional group transformations.

- Reduction with lithium aluminum hydride (LiAlH4) and borane solutions for selective reduction and cyclization steps.

- Acid-mediated transformations including treatment with perchloric acid in tetrahydrofuran (THF) to induce hydroxylation and ring modifications.

These methods emphasize the versatility of synthetic approaches depending on available starting materials and desired functionalization.

Key Reaction Conditions and Notes

| Reaction Step | Key Reagents/Conditions | Notes |

|---|---|---|

| Nitrogen Protection | Boc anhydride, base (e.g., triethylamine) | Protects amine to prevent side reactions and stabilize intermediate. |

| Stereoselective Reduction | Et3SiH/TFA with ZnCl2 | Ensures exclusive formation of trans isomer of the lactam. |

| Amide Reduction | Super-Hydride or LiAlH4 | Converts amide to amine, critical for further cyclization steps. |

| Dehydration | TFAA, 2,6-lutidine, catalytic DMAP | Facilitates formation of enamide intermediates for further functionalization. |

| Bromination | Elemental bromine, Hunig’s base | Regioselective halogenation for downstream modifications. |

| Cyclization | Borane in THF, phosphoric acid (H3PO4) | Promotes ring closure and formation of bicyclic framework. |

Research Findings and Analysis

- The use of ZnCl2 during reduction is critical for achieving the trans stereochemistry of the lactam intermediate, which directly influences the stereochemistry of the final product.

- Boc protection is essential for the stability of the nitrogen atom during harsh reaction conditions, preventing unwanted side reactions.

- The sequence involving hydride reductions and dehydration steps allows for fine-tuning of the bicyclic framework and introduction of functional groups necessary for further synthetic applications.

- Alternative methods involving LiAlH4 and borane highlight the flexibility of reduction and cyclization strategies, enabling access to diverse analogs of octahydroisoquinolines.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: trans-N-Boc-octahydro-isoquinolin-6-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles, electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, trans-N-Boc-octahydro-isoquinolin-6-one is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine: In medicine, trans-N-Boc-octahydro-isoquinolin-6-one is explored for its potential as a drug candidate. Its unique chemical properties make it a promising candidate for the development of new pharmaceuticals.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.

Mecanismo De Acción

The mechanism of action of trans-N-Boc-octahydro-isoquinolin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Comparative Analysis

Stereochemistry and Substituents

- The Boc group stabilizes the amine, enabling its use in multi-step syntheses .

- Cis-isomer (Compound 15) : The cis configuration introduces steric constraints, influencing regioselectivity in reactions. Additional substituents (e.g., phenylsulfonyl) modify electronic properties, making it suitable for specialized cycloadditions or nucleophilic attacks .

- 6-Methylisoquinoline: The fully aromatic structure lacks saturation and functional groups (e.g., ketone, Boc), limiting its utility as a protected intermediate but favoring applications in coordination chemistry .

Physicochemical Properties

- The Boc group in trans-N-Boc-octahydro-isoquinolin-6-one increases molecular weight (253.34 vs. 143.19 for 6-methylisoquinoline) and hydrophobicity, affecting solubility in polar solvents.

- Compound 15’s phenylsulfonyl and methoxycarbonyl groups enhance electrophilicity at the ketone position, enabling nucleophilic additions that are less feasible in the Boc-protected trans isomer .

Actividad Biológica

trans-N-Boc-octahydro-isoquinolin-6-one is a cyclic amino acid that has gained attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C14H23NO3

- Molecular Weight : 253.34 g/mol

- Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which is essential for its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that trans-N-Boc-octahydro-isoquinolin-6-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against breast cancer cell lines. A study involving the NCI-60 cell panel revealed that trans-N-Boc-octahydro-isoquinolin-6-one and its derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 and MDA-MB-468.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 18 | MCF-7 | 5.2 |

| 20 | MDA-MB-468 | 4.8 |

These findings highlight the compound's potential as a multitarget therapeutic agent in cancer treatment.

The mechanism of action for trans-N-Boc-octahydro-isoquinolin-6-one involves interactions with specific molecular targets, such as topoisomerase I (TOPO I). Molecular docking simulations have shown that the compound binds effectively to the active sites of these enzymes, inhibiting their function and leading to cancer cell apoptosis.

Case Studies

Several case studies have explored the biological activity of trans-N-Boc-octahydro-isoquinolin-6-one:

- Case Study on Anticancer Activity :

- In a study published in the Arabian Journal of Chemistry, researchers synthesized various derivatives of isoquinolinone and assessed their effects on cell proliferation using MTT assays. Compounds 18 and 20 showed promising results with significant cytotoxic effects against breast cancer cell lines.

- Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of trans-N-Boc-octahydro-isoquinolin-6-one against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential use in developing new antimicrobial agents.

Q & A

Q. What are the key considerations for synthesizing trans-N-Boc-octahydro-isoquinolin-6-one with high stereochemical purity?

Methodological Answer:

- Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve the trans-configuration during hydrogenation of the isoquinoline precursor.

- Use Boc (tert-butoxycarbonyl) protection to stabilize the amine intermediate and prevent racemization. Catalytic hydrogenation with palladium or platinum catalysts under controlled pressure (1–3 atm) is recommended for reducing the heterocyclic ring system .

- Validate stereochemical purity via (e.g., coupling constants for axial/equatorial protons) and chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers characterize the stability of trans-N-Boc-octahydro-isoquinolin-6-one under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to temperatures (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light (UV/visible). Monitor degradation via HPLC-MS for byproducts like de-Boc derivatives or ketone oxidation products.

- Use thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Stability data should guide storage recommendations (e.g., refrigeration at 0–6°C in inert atmospheres) .

Q. What analytical techniques are most effective for distinguishing trans-N-Boc-octahydro-isoquinolin-6-one from its cis-isomer?

Methodological Answer:

- NMR Spectroscopy : Compare and chemical shifts; trans-isomers exhibit distinct splitting patterns due to differing dihedral angles.

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement.

- Vibrational Spectroscopy : IR or Raman spectra can differentiate ring puckering modes between isomers.

- Chromatography : Use reverse-phase HPLC with polar modifiers (e.g., acetonitrile/water) to separate isomers based on polarity differences .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for trans-N-Boc-octahydro-isoquinolin-6-one synthesis?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map energy profiles of competing pathways (e.g., hydrogenation vs. cyclization). Compare activation energies to identify the dominant mechanism.

- Validate models experimentally using kinetic isotope effects (KIEs) or isotopic labeling (e.g., ) to trace hydrogenation sites. Cross-reference with literature data to reconcile discrepancies .

Q. What strategies address low yields in multi-step syntheses of trans-N-Boc-octahydro-isoquinolin-6-one derivatives?

Methodological Answer:

- Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., enamines) via trifluoroacetylation or silylation.

- Flow Chemistry : Improve mixing efficiency and reduce side reactions in continuous-flow reactors.

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, catalyst loading) to identify critical yield-limiting factors .

Q. How should researchers design experiments to investigate the compound’s potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

- Screen trans-N-Boc-octahydro-isoquinolin-6-one against prochiral substrates (e.g., ketones, epoxides) in presence of transition metals (e.g., Rh, Ru).

- Measure enantiomeric excess (ee) via chiral GC or HPLC. Compare turnover frequencies (TOFs) and selectivity with known ligands (e.g., BINAP).

- Conduct mechanistic studies (e.g., in-situ IR, XAS) to probe metal-ligand coordination dynamics .

Data Analysis and Contradiction Resolution

Q. What steps are critical when reconciling conflicting spectral data for trans-N-Boc-octahydro-isoquinolin-6-one analogs?

Methodological Answer:

- Cross-Platform Validation : Compare NMR (e.g., , , HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Crystallographic Refinement : Use single-crystal XRD to resolve ambiguities in NOESY/ROESY data.

- Collaborative Verification : Share raw data with independent labs to rule out instrumentation artifacts .

Q. How can researchers optimize purification protocols to address co-elution issues in HPLC analysis?

Methodological Answer:

- Gradient Elution : Adjust mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) to enhance peak separation.

- 2D Chromatography : Combine ion-exchange with reverse-phase columns for orthogonal separation.

- LC-MS Coupling : Use mass-directed fractionation to isolate target compounds from impurities .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on trans-N-Boc-octahydro-isoquinolin-6-one’s reactivity?

Methodological Answer:

- PICO Framework : Define Population (compound), Intervention (reaction conditions), Comparison (control experiments), and Outcomes (yield, selectivity).

- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring novel ring-opening reactions aligns with "Novel" and "Relevant" criteria .

Q. How to structure a literature review for mechanistic studies on this compound?

Methodological Answer:

- Systematic Review : Use databases (SciFinder, Reaxys) to compile kinetic and mechanistic studies. Filter by publication type (e.g., primary research, reviews).

- Critical Appraisal : Assess experimental rigor (e.g., control experiments, reproducibility) and contextualize findings within existing models (e.g., Curtin-Hammett principle) .

Q. Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.